

(Z)-Endoxifen: A Comparative Analysis of Efficacy in Breast Cancer Therapy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (Z)-endoxifen, a novel endocrine therapy, with established treatments for hormone receptor-positive (HR+) breast cancer, including tamoxifen, fulvestrant, and aromatase inhibitors. The information is intended to support research and development efforts by providing a comprehensive overview of efficacy data and experimental methodologies.

Introduction to (Z)-Endoxifen

(Z)-endoxifen is the most active metabolite of tamoxifen, a widely used selective estrogen receptor modulator (SERM). Developed by Atossa Therapeutics, (Z)-endoxifen is being investigated as a more potent and potentially safer alternative to existing endocrine therapies. Unlike tamoxifen, which requires metabolic activation by the CYP2D6 enzyme, (Z)-endoxifen is administered in its active form, bypassing the variability in metabolism that can affect treatment outcomes in patients with certain CYP2D6 genotypes.

Mechanism of Action

(Z)-endoxifen exhibits a dual mechanism of action that distinguishes it from other endocrine therapies:

Selective Estrogen Receptor Modulation and Degradation (SERM/SERD): Like tamoxifen,
 (Z)-endoxifen competitively binds to the estrogen receptor (ER), blocking the proliferative



signaling of estrogen in breast cancer cells. Evidence also suggests that at higher concentrations, it can induce the degradation of the ER, a characteristic of selective estrogen receptor degraders (SERDs) like fulvestrant.

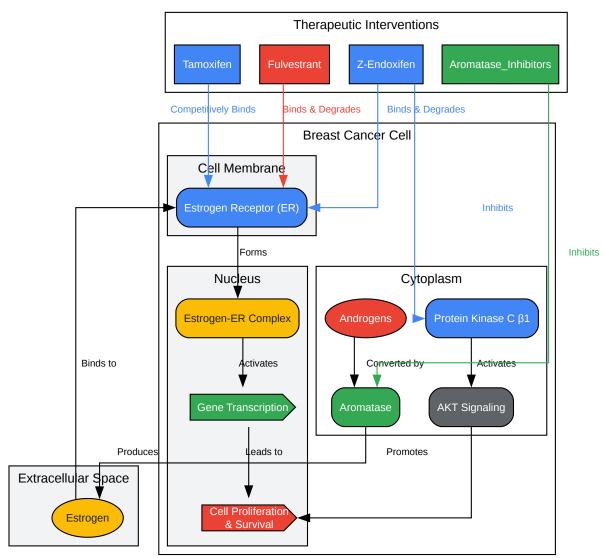
• Protein Kinase C Beta 1 (PKCβ1) Inhibition: (Z)-endoxifen has been shown to inhibit PKCβ1, an enzyme involved in oncogenic signaling pathways that can contribute to endocrine resistance.[1][2] This dual targeting of both the ER and PKCβ1 pathways may offer a more comprehensive blockade of tumor growth and survival signals.

In contrast, competitor compounds have more singular mechanisms of action:

- Tamoxifen: Acts primarily as a SERM, competitively inhibiting estrogen binding to the ER.[3]
 [4]
- Fulvestrant: A pure SERD that binds to and promotes the degradation of the estrogen receptor.[5][6][7]
- Aromatase Inhibitors (e.g., anastrozole, letrozole, exemestane): Block the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens, thereby reducing systemic estrogen levels in postmenopausal women.[8]

Signaling Pathway Overview





Comparative Signaling Pathways of Endocrine Therapies in HR+ Breast Cancer

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Caption: Comparative signaling pathways of endocrine therapies.

Comparative Efficacy Data







The following table summarizes key efficacy data from clinical trials of (Z)-endoxifen and its competitors. Direct head-to-head trial data is limited, and comparisons should be made with consideration of the different patient populations and trial designs.



Compound	Trial	Phase	Patient Population	Primary Endpoint	Result
(Z)-endoxifen	KARISMA- Endoxifen	II	Premenopau sal women with measurable breast density	Change in mammograph ic breast density (MBD) at 6 months	1 mg dose: -19.3% change in MBD.[7] 2 mg dose: -26.5% change in MBD.[7]
EVANGELIN E	II	Premenopau sal women with ER+/HER2- breast cancer (neoadjuvant)	Endocrine Sensitive Disease (ESD) rate (Ki-67 ≤ 10% at 4 weeks)	Data collection ongoing; aims to show non-inferiority to exemestane + goserelin. [9][10]	
I-SPY 2 (EOP Arm)	II	ER+ invasive breast cancer (neoadjuvant)	Pathologic Complete Response (pCR)	10 mg dose: Median Ki-67 fell from 10.5% to 5% by Week 3.[1]	
Tamoxifen	IBIS-I	III	High-risk women (pre- and postmenopau sal)	Incidence of breast cancer	reduction in breast cancer incidence over 20 years of follow-up.



ВСРТ	III	High-risk women	Incidence of invasive breast cancer	49% reduction in the risk of invasive breast cancer.[11]	
Pooled Analysis (20 trials)	III	ER+ early breast cancer (adjuvant)	Breast cancer recurrence and mortality	Reduced recurrence by half in the first 5 years and by one- third in the next 5 years. One-third reduction in the risk of dying from breast cancer over 15 years.[4]	
Fulvestrant	FALCON	III	ET-naïve, HR+ advanced breast cancer (postmenopa usal)	Progression- Free Survival (PFS)	Median PFS of 16.6 months vs. 13.8 months for anastrozole. No significant difference in Overall Survival (OS).[12]
CONFIRM	III	HR+ advanced breast cancer progressing on prior	Progression- Free Survival (PFS)	Median PFS of 6.5 months for 500 mg dose vs. 5.5	



		endocrine therapy (postmenopa usal)		months for 250 mg dose.	
Aromatase Inhibitors (Anastrozole)	ATAC	III	Postmenopau sal women with early- stage HR+ breast cancer (adjuvant)	Disease-Free Survival (DFS)	3-year DFS rates of 91.2% for anastrozole vs. 89.3% for tamoxifen. [13]
ARNO 95	III	Postmenopau sal women with early- stage HR+ breast cancer (switched from tamoxifen)	Disease-Free Survival (DFS)	3-year DFS rates of 93.5% for anastrozole vs. 89.3% for continued tamoxifen. [13]	

Detailed Experimental Protocols KARISMA-Endoxifen Trial

- Objective: To compare the effect of two different doses of (Z)-endoxifen with placebo on mammographic density and to assess side effects.[14]
- Design: A randomized, double-blind, placebo-controlled, three-arm trial.
- Participants: 240 healthy premenopausal women aged 40-55 years with measurable breast density.[7][15]
- Intervention: Participants were randomized to receive either 1 mg of (Z)-endoxifen, 2 mg of (Z)-endoxifen, or a placebo daily for six months.[15]
- Primary Endpoint: Change in mammographic breast density at six months, measured by mammography.



- Secondary Endpoints: Safety and tolerability, plasma concentrations of (Z)-endoxifen.
- Key Assessments: Mammograms at baseline and six months. Blood samples for pharmacokinetic analysis at one, three, and six months.[7] Assessment of adverse events throughout the study.

EVANGELINE Trial (NCT05607004)

- Objective: To determine if the endocrine-sensitive disease (ESD) rate with (Z)-endoxifen is non-inferior to exemestane plus goserelin in premenopausal women with ER+/HER2- breast cancer in the neoadjuvant setting.[9]
- Design: A Phase 2, open-label, randomized, non-inferiority trial.
- Participants: Premenopausal women with Stage IIA or IIB ER+/HER2- breast cancer.
- Intervention: Participants are randomized 1:1 to receive either (Z)-endoxifen or exemestane plus goserelin for up to 24 weeks before surgery.[10]
- Primary Endpoint: ESD rate, defined as a Ki-67 proliferation marker level of ≤ 10% after four weeks of treatment.[9]
- Key Assessments: Tumor biopsies at baseline and after four weeks of treatment to assess Ki-67 levels. Safety and tolerability, response rates, and surgical outcomes are also evaluated.[10]

I-SPY 2 TRIAL - (Z)-endoxifen Arm

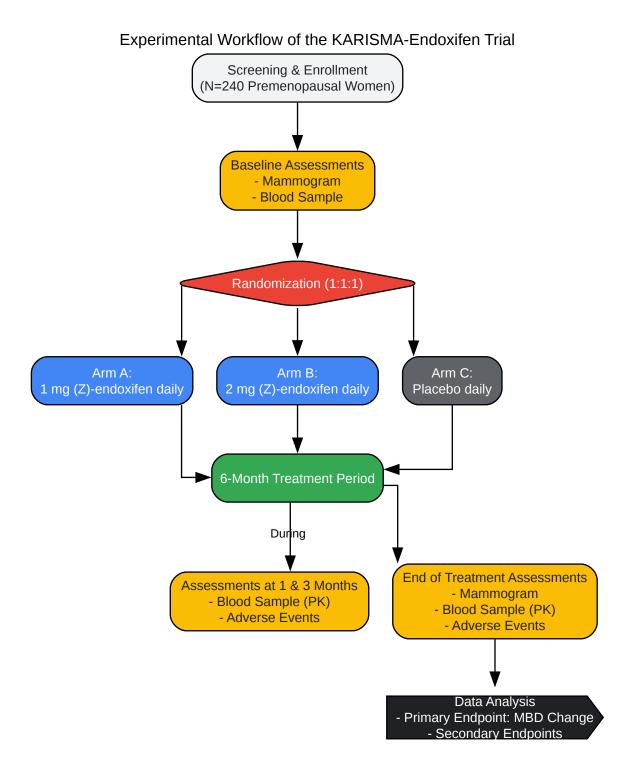
- Objective: To evaluate (Z)-endoxifen as a neoadjuvant treatment for patients with newly diagnosed ER+ invasive breast cancer who are predicted to be sensitive to endocrine therapy.[6]
- Design: A new study arm within the I-SPY 2 platform trial, which is an adaptive Phase 2 trial.
- Participants: Approximately 20 patients with newly diagnosed, locally advanced ER+ invasive breast cancer.[6]



- Intervention: Patients receive 10 mg of (Z)-endoxifen daily for up to 24 weeks prior to surgery.[16] A separate arm is evaluating 40mg of (Z)-endoxifen in combination with abemaciclib.[17]
- Primary Endpoint: Pathologic Complete Response (pCR) rate.
- Key Assessments: Serial imaging and tumor biopsies to assess response to treatment.
 Safety and tolerability are monitored throughout the treatment period.

Experimental Workflow: KARISMA-Endoxifen Trial





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